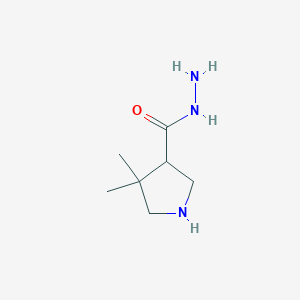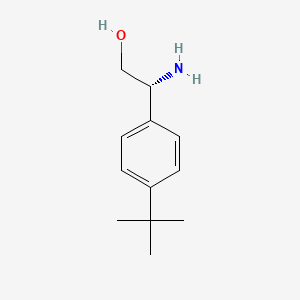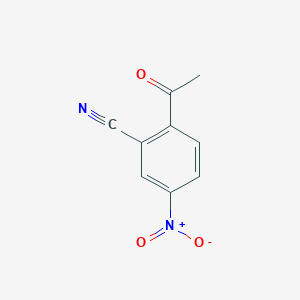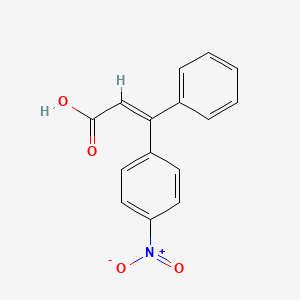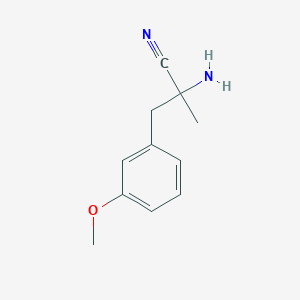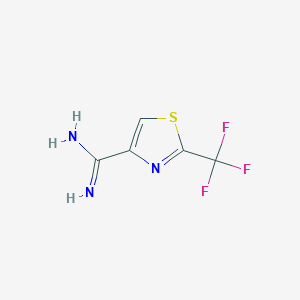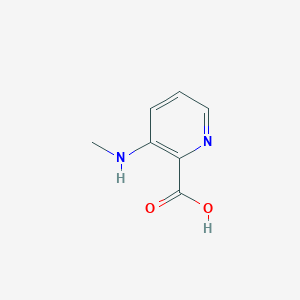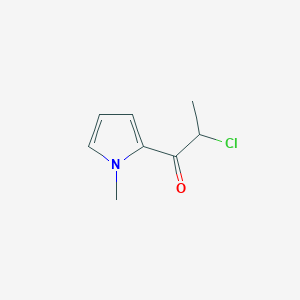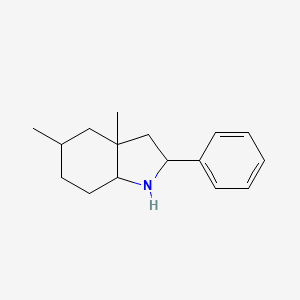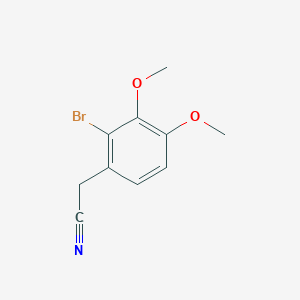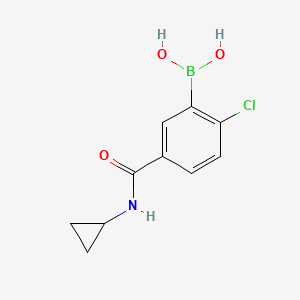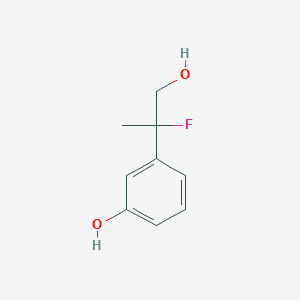
3-(2-Fluoro-1-hydroxypropan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-1-hydroxypropan-2-yl)phenol is a chemical compound with a molecular formula of C9H11FO2 and a molecular weight of 170.2 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-1-hydroxypropan-2-yl)phenol typically involves the reaction of 2-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the phenol group to yield the desired product. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as quaternary ammonium salts can also enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoro-1-hydroxypropan-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-(2-Fluoro-1-oxopropan-2-yl)phenol.
Reduction: Formation of 3-(2-Fluoropropan-2-yl)phenol.
Substitution: Formation of 3-(2-Amino-1-hydroxypropan-2-yl)phenol or 3-(2-Mercapto-1-hydroxypropan-2-yl)phenol.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-1-hydroxypropan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-1-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-(2-hydroxypropan-2-yl)phenol
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 4-Fluoro-2-(1H-pyrazol-3-yl)phenol
Uniqueness
3-(2-Fluoro-1-hydroxypropan-2-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a hydroxyl group allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C9H11FO2 |
|---|---|
Molekulargewicht |
170.18 g/mol |
IUPAC-Name |
3-(2-fluoro-1-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C9H11FO2/c1-9(10,6-11)7-3-2-4-8(12)5-7/h2-5,11-12H,6H2,1H3 |
InChI-Schlüssel |
WTUQGIAMKZCXBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C1=CC(=CC=C1)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


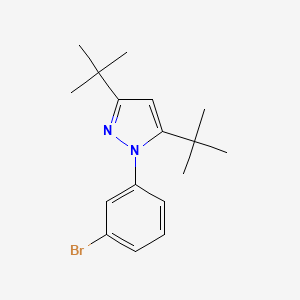
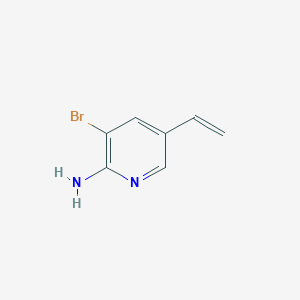
![2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B15247910.png)
